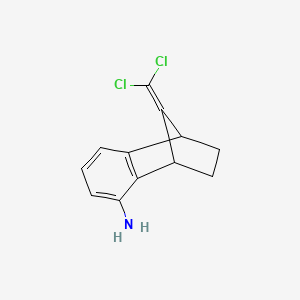
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine
Übersicht
Beschreibung
The compound “9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine” is also known as Benzovindiflupyr . It is a fungicide active against a range of fungal diseases on cereals and other crops . The empirical formula is C18H15Cl2F2N3O and it has a molecular weight of 398.23 .
Physical And Chemical Properties Analysis
Benzovindiflupyr is not highly soluble in water nor is it volatile. Depending on local conditions, it can be very persistent in soil and aqueous systems .Wissenschaftliche Forschungsanwendungen
Cycloproparene Studies and Bicyclo[5.1.0]octa-1,3,6-triene Synthesis
Research by Halton and Russell (1992) explored the use of dichloromethylene-bridged annulene in synthesizing bicyclo[5.1.0]octa-1,3,6-triene. This study highlights the potential of such compounds in creating unique chemical structures, valuable in further chemical research (Halton & Russell, 1992).
Intramolecular Donor-Stabilized Silenes
Pötter et al. (2001) investigated the formation of intramolecularly donor-stabilized silenes using dichloromethyl derivatives. This study contributes to understanding the stability and reactivity of silenes, which are significant in organosilicon chemistry (Pötter et al., 2001).
Cycloaddition Reactions
Halton and Russell (1991) examined the cycloaddition reactions of 9,9-Dichloro-1,4-dihydro-4a,8a-methanonaphthalene, a compound closely related to 9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine. Their findings contribute to the understanding of reaction mechanisms involving such compounds (Halton & Russell, 1991).
Synthesis and Stereochemical Analysis
Layton et al. (1984) synthesized a rigid phenylalanine analogue using a related compound. Their study provides insights into the stereochemistry of such molecules, which is crucial in medicinal and organic chemistry (Layton et al., 1984).
Stereoselectivity in Metal Hydride Reductions
Okada, Tomita, and Oda (1989) explored the stereoselectivity in metal hydride reductions of similar compounds. This research is significant for understanding the influence of molecular structure on chemical reactions (Okada, Tomita, & Oda, 1989).
Photochemistry in Protic Media
Morrison and Nylund (1976) studied the photochemistry of a related compound in protic media, revealing novel photoinduced reactions. Such studies are valuable in understanding photochemical processes in organic chemistry (Morrison & Nylund, 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
11-(dichloromethylidene)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c13-12(14)11-7-4-5-8(11)10-6(7)2-1-3-9(10)15/h1-3,7-8H,4-5,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAAZYGJAXMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=C(Cl)Cl)C1C3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




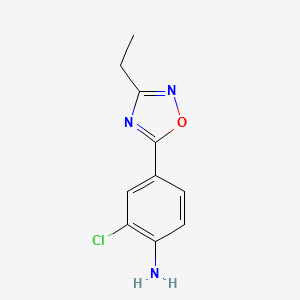
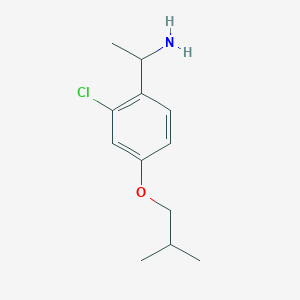
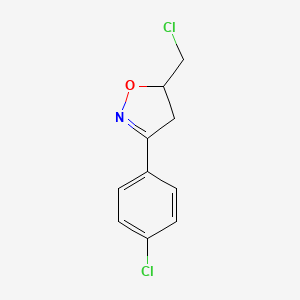
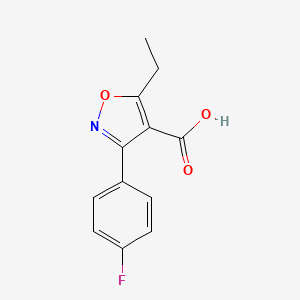
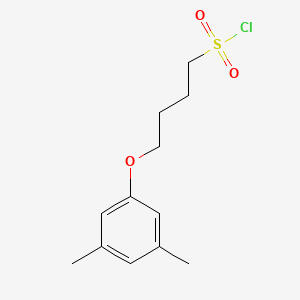
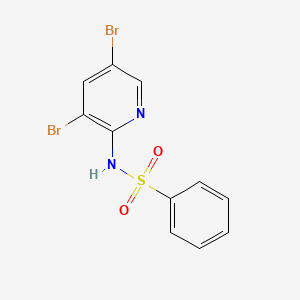
![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
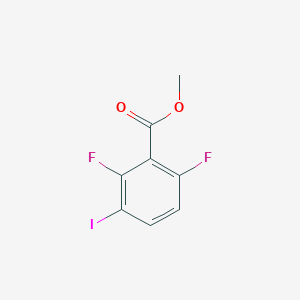
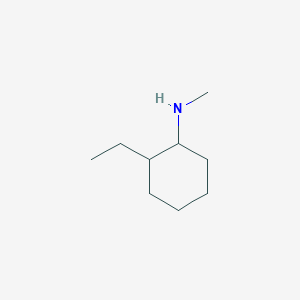
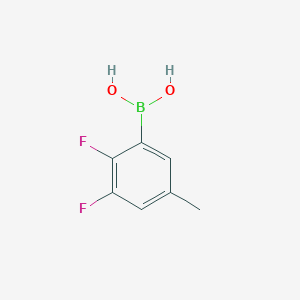
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B1426988.png)
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)